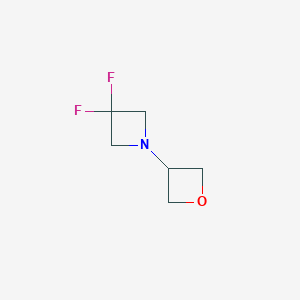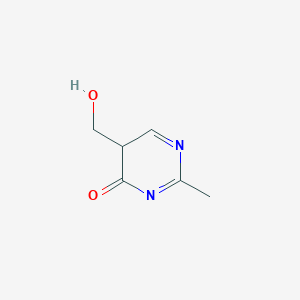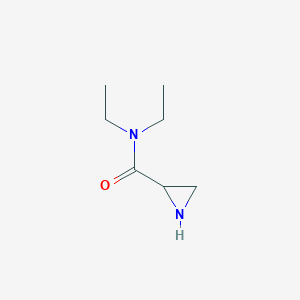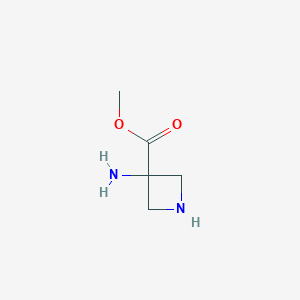
2-(Azepan-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-2-yl)ethanol is an organic compound with the molecular formula C8H17NO. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azepane ring attached to an ethanol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)ethanol typically involves the reaction of azepane with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- Azepane is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide.
- The reaction mixture is heated to a temperature of around 100°C to facilitate the ring-opening of ethylene oxide and its subsequent attachment to the azepane ring.
- The product is then purified through distillation or recrystallization to obtain pure 2-(Azepan-2-yl)ethanol.
Industrial Production Methods
In industrial settings, the production of 2-(Azepan-2-yl)ethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of azepane and ethylene oxide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the conversion rate.
- Continuous removal of the product to prevent side reactions and degradation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Azepan-2-yl)acetaldehyde or 2-(Azepan-2-yl)acetone.
Reduction: Formation of 2-(Azepan-2-yl)ethylamine.
Substitution: Formation of 2-(Azepan-2-yl)ethyl chloride or 2-(Azepan-2-yl)ethyl bromide.
Applications De Recherche Scientifique
2-(Azepan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Azepan-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. The azepane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azepan-1-yl)ethanol: Similar structure but with the nitrogen atom in a different position.
2-(Hexamethyleneimino)ethanol: Contains a six-membered ring instead of a seven-membered azepane ring.
2-(Piperidin-1-yl)ethanol: Contains a six-membered piperidine ring.
Uniqueness
2-(Azepan-2-yl)ethanol is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
32537-59-0 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-(azepan-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c10-7-5-8-4-2-1-3-6-9-8/h8-10H,1-7H2 |
Clé InChI |
SCOAZWTYYSRFOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)

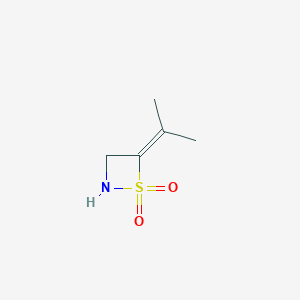



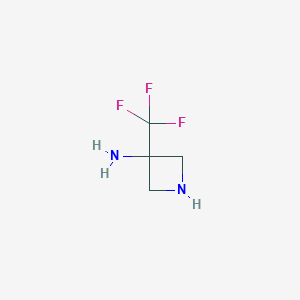
![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)

